1-(5-Amino-2-(methylthio)phenyl)-3-chloropropan-2-one
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Overview
Description
1-(5-Amino-2-(methylthio)phenyl)-3-chloropropan-2-one is an organic compound with a complex structure that includes an amino group, a methylthio group, and a chloropropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Amino-2-(methylthio)phenyl)-3-chloropropan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 5-amino-2-(methylthio)aniline with 3-chloropropanone under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by an acid or base to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-(5-Amino-2-(methylthio)phenyl)-3-chloropropan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(5-Amino-2-(methylthio)phenyl)-3-chloropropan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5-Amino-2-(methylthio)phenyl)-3-chloropropan-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Thiazoles: Compounds containing a thiazole ring, known for their diverse biological activities.
Thiadiazoles: Compounds with a thiadiazole ring, exhibiting various pharmacological properties.
Benzothiazoles: Compounds with a benzothiazole structure, used in medicinal chemistry for their therapeutic potential.
Uniqueness
1-(5-Amino-2-(methylthio)phenyl)-3-chloropropan-2-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for versatile modifications, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H12ClNOS |
---|---|
Molecular Weight |
229.73 g/mol |
IUPAC Name |
1-(5-amino-2-methylsulfanylphenyl)-3-chloropropan-2-one |
InChI |
InChI=1S/C10H12ClNOS/c1-14-10-3-2-8(12)4-7(10)5-9(13)6-11/h2-4H,5-6,12H2,1H3 |
InChI Key |
NNINZWXOVLAYIR-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=C(C=C1)N)CC(=O)CCl |
Origin of Product |
United States |
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